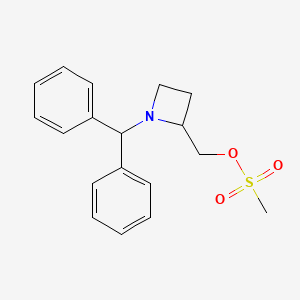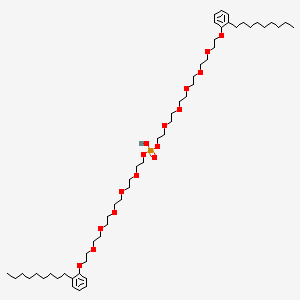
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate is a complex organic compound belonging to the class of polyethylene glycols. These compounds are characterized by their multiple ether linkages and are often used in various industrial and scientific applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate typically involves the reaction of nonylphenol with ethylene oxide to form the nonylphenoxy polyethylene glycol intermediate. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is often purified through distillation or crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphates, alcohols, and ethers. These derivatives have distinct properties and applications in different fields .
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of detergents, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and fluidity. This interaction is mediated through its hydrophobic and hydrophilic regions, which allow it to integrate into lipid bilayers and affect membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(octylphenoxy)-, hydrogen phosphate
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(decylphenoxy)-, hydrogen phosphate
Uniqueness
Compared to similar compounds, 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate has unique properties due to the nonylphenoxy group. This group provides specific hydrophobic interactions that enhance its surfactant properties, making it more effective in applications requiring emulsification and stabilization .
Properties
CAS No. |
66172-79-0 |
|---|---|
Molecular Formula |
C54H95O16P |
Molecular Weight |
1031.3 g/mol |
IUPAC Name |
bis[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C54H95O16P/c1-3-5-7-9-11-13-15-21-51-23-17-19-25-53(51)67-47-43-63-39-35-59-31-27-57-29-33-61-37-41-65-45-49-69-71(55,56)70-50-46-66-42-38-62-34-30-58-28-32-60-36-40-64-44-48-68-54-26-20-18-24-52(54)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-50H2,1-2H3,(H,55,56) |
InChI Key |
CXJNUUJXSIVKDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCCOC2=CC=CC=C2CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
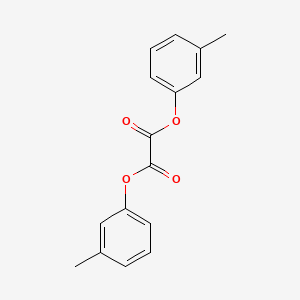
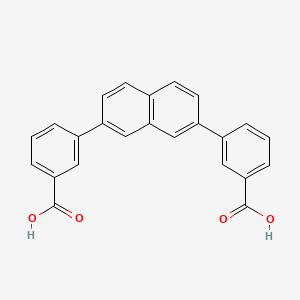
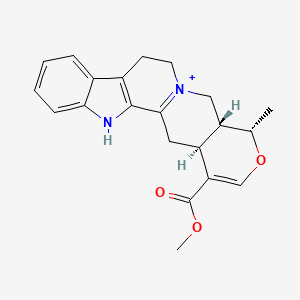
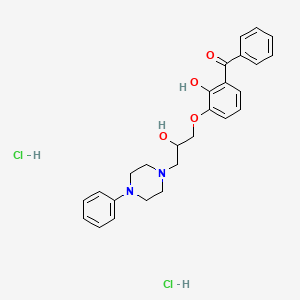
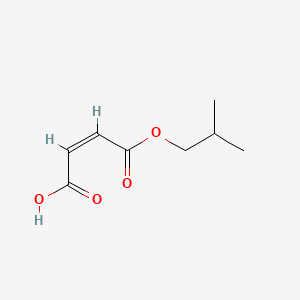
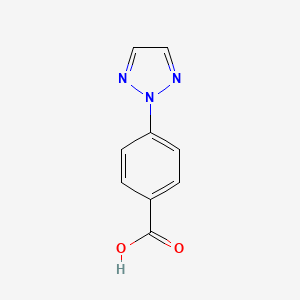
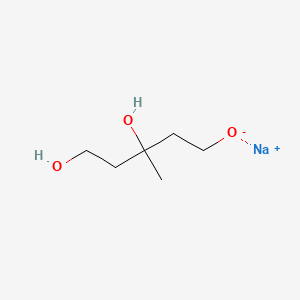
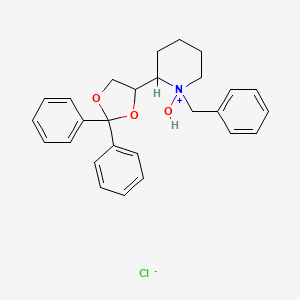
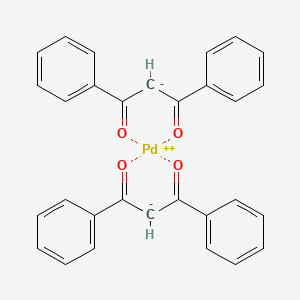
![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)

